molecular formula C13H19NO2 B8293175 But-3-enyl-(2,4-dimethoxybenzyl)amine

But-3-enyl-(2,4-dimethoxybenzyl)amine

Cat. No.: B8293175
M. Wt: 221.29 g/mol
InChI Key: NQQFBNZEZPAMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

But-3-enyl-(2,4-dimethoxybenzyl)amine is a chemical reagent designed for research and development purposes. While specific studies on this exact molecule are limited, its structure suggests significant utility in organic and medicinal chemistry. The molecule incorporates a 2,4-dimethoxybenzyl (Dmb) group, which is well-established in synthetic chemistry as a versatile protecting group for amines and other functional groups . The Dmb group can be selectively installed and later removed under mild acidic conditions, making it particularly valuable in the multi-step synthesis of complex molecules, such as peptides . Furthermore, the presence of the terminal alkene in the but-3-enyl chain offers a handle for further synthetic modification. This functional group can participate in various reactions, including cross-couplings and cycloadditions, enabling researchers to diversify molecular structures and explore structure-activity relationships. Dimethoxybenzene derivatives, in general, are recognized as key intermediates in the development of pharmaceuticals and are investigated for their electronic properties in materials science . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]but-3-en-1-amine

InChI

InChI=1S/C13H19NO2/c1-4-5-8-14-10-11-6-7-12(15-2)9-13(11)16-3/h4,6-7,9,14H,1,5,8,10H2,2-3H3

InChI Key

NQQFBNZEZPAMAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNCCC=C)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Synthesis Complexity :

  • Butynyl analogs (e.g., N-Methyl-4-(3,4-dimethoxyphenyl)-3-butyn-1-amine) require multi-step synthesis involving carbon tetrahalide intermediates and Grignard-like reactions . Butenyl derivatives may follow similar routes with altered alkene-forming steps.
  • Bis(2,4-dimethoxybenzyl)amine derivatives are synthesized via direct coupling of sulfonyl chlorides with amines, achieving yields >80% .

Physicochemical Properties :

  • Melting points for acridin-9-yl derivatives range from 114–172°C, influenced by aromatic stacking and hydrogen bonding . The butenyl chain in the target compound may lower melting points compared to rigid acridin-9-yl analogs.
  • The 2,4-dimethoxybenzyl group enhances solubility in organic solvents (e.g., DCM, THF), critical for purification via column chromatography .

Bis(2,4-dimethoxybenzyl)amine-derived Pt/Pd complexes show antibacterial and antifungal activity, though less potent than reference drugs like ampicillin .

Applications :

  • Protecting Groups : Bis(2,4-dimethoxybenzyl)amine is extensively used to protect sulfonamides and carboxamides, enabling selective deprotection in multi-step syntheses .
  • Drug Design : Fluorinated benzylamine derivatives (e.g., (2,4-dimethoxybenzyl)(4-fluorobenzyl)amine) are explored for antimicrobial activity, highlighting the role of halogen substituents in enhancing bioactivity .

Critical Analysis of Evidence

  • Gaps : Direct data on But-3-enyl-(2,4-dimethoxybenzyl)amine are absent; comparisons rely on structural analogs.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy group positions at C2 and C4, allyl group geometry).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±0.001 Da).
  • HPLC : Purity >95% is achievable using C18 reverse-phase columns with UV detection at 254 nm .

Advanced
For chiral resolution (if applicable), chiral HPLC or circular dichroism can assess enantiomeric excess. X-ray crystallography may resolve ambiguous stereochemistry, while 2D NMR techniques (COSY, HMQC) map proton-carbon correlations in complex mixtures .

How does the 2,4-dimethoxybenzyl group influence biological activity, and what structure-activity relationship (SAR) studies are relevant?

Advanced
The electron-rich 2,4-dimethoxybenzyl group enhances π-π stacking with aromatic residues in enzyme active sites, as observed in PDE5 and topoisomerase II inhibitors . SAR studies suggest:

  • Methoxy substituents : Removal or substitution (e.g., with halogens) reduces binding affinity by 3–5×, as seen in fluorinated analogs .
  • Allyl chain length : Shorter chains (e.g., propenyl vs. butenyl) decrease membrane permeability in cell-based assays .

What strategies are employed to mitigate racemization during peptide synthesis using this amine as a building block?

Advanced
The 2,4-dimethoxybenzyl (Dmb) group acts as a backbone-protecting group to suppress racemization in solid-phase peptide synthesis. Key steps:

  • Deprotection : Use trifluoromethanesulfonic acid (TFMSA) in trifluoroacetic acid (TFA)/thioanisole to cleave Dmb without damaging acid-labile residues.
  • Stability : Dmb-protected intermediates resist alkaline hydrolysis, enabling selective deprotection in multi-step syntheses .

How can researchers design and characterize metal complexes involving this compound?

Advanced
React the amine with K₂PtCl₄ or K₂PdCl₄ in ethanol to form square-planar complexes. Characterization includes:

  • Elemental analysis : Confirm metal-to-ligand ratios.
  • FT-IR : Identify shifts in N–H and C–O stretches upon coordination.
  • ¹H NMR : Monitor downfield shifts of allyl protons due to metal-ligand interactions .

What in vitro assays are suitable for evaluating the compound’s antimicrobial or anticancer potential?

Q. Basic

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using ampicillin as a control .
  • Anticancer : MTT assays on colon cancer cell lines (e.g., HCT-116) to measure IC₅₀ values .

Advanced
For mechanistic insights:

  • Enzyme inhibition : Fluorescence polarization assays for PDE5 or topoisomerase II activity.
  • Receptor binding : Radioligand displacement studies using tritiated analogs .

How do solvent polarity and temperature affect the compound’s stability during storage?

Basic
Store in anhydrous, dark conditions at 2–8°C to prevent oxidation of the allyl group. Stability in DMSO (>6 months) is superior to aqueous buffers (<1 week) .

Advanced
Accelerated stability studies (40°C/75% RH) coupled with LC-MS can identify degradation products (e.g., methoxy group hydrolysis).

What computational methods support the rational design of derivatives with improved pharmacokinetics?

Q. Advanced

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding modes with target proteins.
  • ADMET prediction : SwissADME or pkCSM models assess logP, bioavailability, and CYP450 interactions.
  • QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .

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